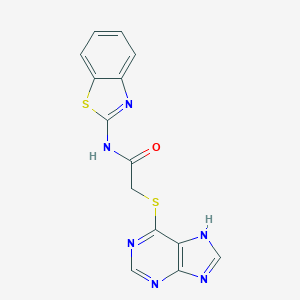
N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide is a complex organic compound that features a benzothiazole ring and a purine moiety connected via a sulfanyl acetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring, followed by the introduction of the purine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or purine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate temperatures to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to derivatives with potentially enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(9H-purin-6-ylsulfanyl)ethanamide
- N-(1,3-benzothiazol-2-yl)-2-(9H-purin-6-ylsulfanyl)propanamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both benzothiazole and purine rings allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H10N6OS2 |
|---|---|
Molekulargewicht |
342.4g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C14H10N6OS2/c21-10(20-14-19-8-3-1-2-4-9(8)23-14)5-22-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7H,5H2,(H,19,20,21)(H,15,16,17,18) |
InChI-Schlüssel |
RBFLMULOSDQDDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=NC4=C3NC=N4 |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=NC4=C3NC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-bromophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B498342.png)
![N-butyl-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-methylbenzenesulfonamide](/img/structure/B498345.png)
![N-benzyl-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-methylbenzenesulfonamide](/img/structure/B498346.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B498347.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B498349.png)
![1-(4-Chlorophenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B498351.png)
![5-[(2,2-Dichlorocyclopropyl)methylsulfanyl]-1-methyltetrazole](/img/structure/B498352.png)
![3-[3-CHLORO-4-(1-PYRROLIDINYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE](/img/structure/B498353.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B498354.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine](/img/structure/B498356.png)

![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B498362.png)
![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B498363.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B498365.png)
